

2-Boc-2-azabicyclo[2.2.1]hept-5-ene chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Boc-2-Azabicyclo[2.2.1]hept-5-ene

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An In-depth Technical Guide to **2-Boc-2-azabicyclo[2.2.1]hept-5-ene**

Introduction

2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]hept-5-ene, commonly abbreviated as **2-Boc-2-azabicyclo[2.2.1]hept-5-ene**, is a versatile bicyclic compound of significant interest in synthetic organic chemistry and medicinal chemistry.^{[1][2]} Its rigid, strained scaffold provides a unique three-dimensional architecture that is invaluable for creating complex molecular structures.^[3] The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a stable and highly useful intermediate for the synthesis of various pharmaceutical agents and bioactive molecules.^{[1][2]} This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

2-Boc-2-azabicyclo[2.2.1]hept-5-ene is typically a colorless to slightly yellow, clear liquid or semi-solid.^[1] It is stable under proper storage conditions, which include an inert atmosphere, protection from light, and storage at room temperature.^{[4][5]}

Quantitative Data Summary

The key physical and chemical identifiers for this compound are summarized in the table below for easy reference.

Property	Value	Source(s)
CAS Number	188345-71-3	[1][6]
Molecular Formula	C ₁₁ H ₁₇ NO ₂	[1][6]
Molecular Weight	195.26 g/mol	[1][6]
IUPAC Name	tert-butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate	
Appearance	Colorless to slightly yellow/orange clear liquid or solid/semi-solid	[1]
Boiling Point	92 °C at 10 mmHg	[1]
Density	1.02 g/cm ³	[1]
Refractive Index	n _{20/D} 1.47	[1]
InChI Key	ZATXHTCUZAWODK-UHFFFAOYSA-N	[6]
SMILES	CC(C)(C)OC(=O)N1C2CC(C=C2)C1	[6]
Purity	Typically ≥95% (GC)	[1]

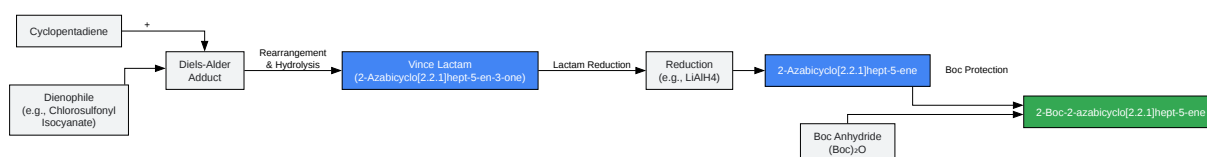
Synthesis and Reactivity

The synthesis of the 2-azabicyclo[2.2.1]heptane core often originates from cyclopentadiene through a Diels-Alder reaction.[7][8] The related compound, 2-azabicyclo[2.2.1]hept-5-en-3-one, known as Vince Lactam, is a critical precursor in many synthetic routes.[3][9][10] Vince Lactam itself can be synthesized via a cycloaddition-rearrangement approach involving cyclopentadiene and chlorosulfonyl isocyanate or through a Diels-Alder reaction with

methanesulfonyl cyanide followed by hydrolysis.[7][8] The Boc-protected derivative is then synthesized from this core structure.

General Synthesis Workflow

The following diagram illustrates a generalized synthetic pathway to the 2-azabicyclo[2.2.1]heptane skeleton, a key precursor to the title compound.

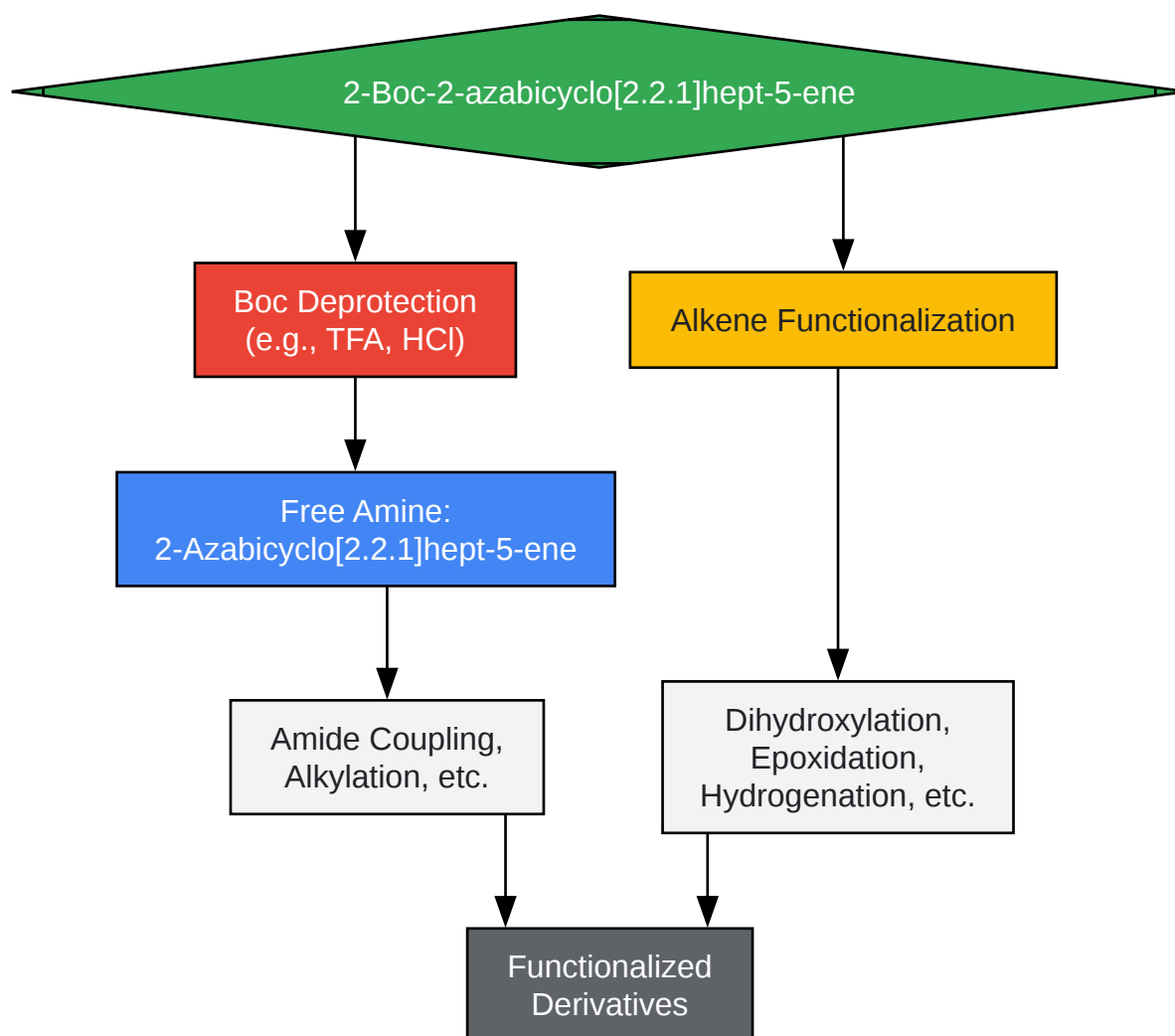


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Generalized synthesis pathway for **2-Boc-2-azabicyclo[2.2.1]hept-5-ene**.

Chemical Reactivity

The chemical reactivity of **2-Boc-2-azabicyclo[2.2.1]hept-5-ene** is dominated by two key functional groups: the Boc-protected amine and the carbon-carbon double bond. The Boc group provides stability but can be readily removed under acidic conditions to liberate the secondary amine. The strained double bond is susceptible to a variety of addition reactions, allowing for extensive functionalization of the bicyclic core.



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Key reactivity pathways for **2-Boc-2-azabicyclo[2.2.1]hept-5-ene**.

Applications in Research and Drug Development

This compound is a valuable building block for synthesizing complex nitrogen-containing molecules, including alkaloids and pharmaceutical intermediates.^{[1][2]} Its unique bicyclic framework is leveraged to create novel therapeutic agents.

- **Antiviral Agents:** The core 2-azabicyclo[2.2.1]heptane structure is a key component of carbocyclic nucleoside analogues with significant antiviral activity.^[11] For example, the related Vince Lactam is a crucial precursor for blockbuster drugs like Abacavir (for HIV) and Carbovir.^{[3][10][11]}

- **Neurological Disorders:** It serves as an intermediate in the synthesis of bioactive molecules targeting neurological disorders.[\[2\]](#)
- **DPP-4 Inhibitors:** The 2-azabicyclo[2.2.1]heptane scaffold has been used to design potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitors, which are a class of drugs used to treat type 2 diabetes.[\[12\]](#)
- **Synthetic Chemistry:** It is widely used as a model substrate and starting material for developing new synthetic methodologies.[\[2\]](#)[\[13\]](#)

Experimental Protocols

Detailed experimental procedures are critical for the successful application of this reagent. Below are representative protocols for its synthesis and a common subsequent reaction.

Protocol 1: Synthesis of the 2-Azabicyclo[2.2.1]hept-5-ene Core

This protocol is adapted from general procedures for the synthesis of the parent amine via a Diels-Alder reaction followed by reduction.[\[7\]](#)[\[12\]](#)

- **Diels-Alder Reaction:** To a stirred mixture of a saturated aqueous solution of ammonium chloride and a toluene solution of ethyl glyoxylate, add freshly cracked cyclopentadiene slowly at room temperature.
- **Reaction Monitoring:** Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Work-up:** Once the reaction is complete, extract the mixture with an appropriate organic solvent (e.g., a mixture of methyl tert-butyl ether and petroleum ether). The aqueous layer, containing the amine salt, is then basified with aqueous NaOH.
- **Extraction:** Extract the liberated free amine into an organic solvent like dichloromethane. Dry the combined organic layers over an anhydrous salt (e.g., MgSO_4), filter, and concentrate under reduced pressure to yield the crude bicyclic amine.

- **Boc Protection:** Dissolve the crude amine in a suitable solvent (e.g., dichloromethane). Add di-tert-butyl dicarbonate ((Boc)₂O) and a base (e.g., triethylamine or DIEA). Stir at room temperature for 1-4 hours until the reaction is complete (monitored by TLC).
- **Purification:** Wash the reaction mixture with aqueous solutions to remove impurities. Dry the organic layer, concentrate, and purify the residue by column chromatography on silica gel to afford pure **2-Boc-2-azabicyclo[2.2.1]hept-5-ene**.

Protocol 2: General Peptide Coupling Procedure

This protocol demonstrates the use of the deprotected 2-azabicyclo[2.2.1]heptane core in peptide synthesis, a common application for such scaffolds.[\[14\]](#)

- **Amine Deprotection:** First, remove the Boc group from **2-Boc-2-azabicyclo[2.2.1]hept-5-ene** using a solution of trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane. Remove the acid and solvent under reduced pressure.
- **Acid Activation:** In a separate flask, dissolve the carboxylic acid to be coupled (1.0 mmol) and a non-nucleophilic base like diisopropylethylamine (DIEA) (4.0 mmol) in dry dichloromethane under an inert atmosphere (argon).
- **Coupling Reagent:** Cool the solution to 0 °C in an ice bath. Add a coupling reagent such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) (1.0 mmol) and stir the suspension for 30 minutes.
- **Coupling Reaction:** Add the deprotected amine salt from step 1 (1.0 mmol) to the activated acid mixture. Allow the reaction to warm to room temperature and stir for 1-2 hours.
- **Work-up and Purification:** Remove the solvent in vacuo. Dissolve the residue in ethyl acetate and wash successively with saturated aqueous NaHCO₃ and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the desired amide.

Safety Information

2-Boc-2-azabicyclo[2.2.1]hept-5-ene should be handled with appropriate safety precautions in a well-ventilated fume hood.

- Signal Word: Danger
- Hazard Statements:
 - H302: Harmful if swallowed.
 - H317: May cause an allergic skin reaction.[6]
 - H318: Causes serious eye damage.[6]
- Precautionary Statements: Users should wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. In case of contact with eyes, rinse cautiously with water for several minutes. Always consult the material safety data sheet (MSDS) before use.

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- To cite this document: BenchChem. [2-Boc-2-azabicyclo[2.2.1]hept-5-ene chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1287771#2-boc-2-azabicyclo-2-2-1-hept-5-ene-chemical-properties]

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